REACTION_CXSMILES
|
C[N:2](C)/[CH:3]=[CH:4]/[C:5]1[CH:12]=C(C#N)[CH:10]=[CH:9][C:6]=1[C:7]#[N:8].[C:16]([OH:22])([C:18](F)(F)F)=[O:17].[H][H]>[Pt]=O>[NH2:8][C:7]1[C:6]2[CH2:9][CH2:10][CH:18]([C:16]([OH:22])=[O:17])[CH2:12][C:5]=2[CH:4]=[CH:3][N:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(/C=C/C1=C(C#N)C=CC(=C1)C#N)C
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
87 mg
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to RT
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CUSTOM
|
Details
|
to remove platinum oxide
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue was purified by reverse phase HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC=2CC(CCC12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.21 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |